5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound containing a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, commonly known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The reaction conditions include:
Solvent: Aqueous or organic solvent
Catalyst: Copper(I) ions
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis methods such as continuous flow chemistry, which allows for the efficient and controlled production of large quantities of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 5-Methyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid
Reduction: 5-Methyl-1-propyl-1H-1,2,3-triazole-4-methanol
Substitution: Various substituted triazole derivatives
Scientific Research Applications
5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking its activity.
Molecular Targets: The triazole ring can interact with various biological targets, including proteins and nucleic acids, leading to changes in their function and activity.
Pathways Involved: The inhibition of carbonic anhydrase affects physiological processes such as respiration, acid-base balance, and ion transport.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: A similar triazole compound with different substituents, known for its nitrification inhibitory properties.
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Another triazole derivative with a nitrophenyl group, used in various synthetic applications.
Uniqueness
5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-methyl-1-propyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-3-4-10-6(2)7(5-11)8-9-10/h5H,3-4H2,1-2H3 |
InChI Key |
KVZYCVLYNKIOIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(N=N1)C=O)C |
Origin of Product |
United States |
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